4-{4-[(Diallylamino)sulfonyl]anilino}-4-oxo-2-butenoic acid
4-{4-[(Diallylamino)sulfonyl]anilino}-4-oxo-2-butenoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1001385
InChI:
InChI=1S/C16H18N2O5S/c1-3-11-18(12-4-2)24(22,23)14-7-5-13(6-8-14)17-15(19)9-10-16(20)21/h3-10H,1-2,11-12H2,(H,17,19)(H,20,21)/b10-9+
SMILES:
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Molecular Formula:
C16H18N2O5S
Molecular Weight:
350.4 g/mol
4-{4-[(Diallylamino)sulfonyl]anilino}-4-oxo-2-butenoic acid
CAS No.:
Cat. No.: VC1001385
Molecular Formula: C16H18N2O5S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O5S |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (E)-4-[4-[bis(prop-2-enyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C16H18N2O5S/c1-3-11-18(12-4-2)24(22,23)14-7-5-13(6-8-14)17-15(19)9-10-16(20)21/h3-10H,1-2,11-12H2,(H,17,19)(H,20,21)/b10-9+ |
| Standard InChI Key | LNQSVXGFPWSAKY-MDZDMXLPSA-N |
| Isomeric SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
| SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
| Canonical SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator